molecular formula C16H20N2O3S B2960718 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 1797572-77-0

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B2960718
CAS No.: 1797572-77-0
M. Wt: 320.41
InChI Key: SAODMEDLPALRGF-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one is a synthetic chemical compound designed for research applications, particularly in the field of antimicrobial discovery. It features a hybrid structure combining a 1,3-oxazolidin-2-one ring with a 1,4-thiazepane moiety. The oxazolidinone class is well-known for its role as protein synthesis inhibitors in Gram-positive bacteria, with a unique mechanism that involves binding to the 50S ribosomal subunit to prevent the formation of the initiation complex . The integration of the 1,4-thiazepane ring system is a feature explored in the development of novel antibacterial agents with optimized properties . This specific structural combination makes this compound a compound of significant interest for investigating new antibiotics, especially against pathogens that have developed resistance to existing therapies. Researchers can utilize this compound in biochemical assays and microbiological studies to probe its mechanism of action, spectrum of activity, and potential for further chemical optimization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15(12-18-8-10-21-16(18)20)17-7-6-14(22-11-9-17)13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODMEDLPALRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 7-phenyl-1,4-thiazepane with an oxazolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one (CAS 1798515-67-9)

Structural Similarities and Differences :

  • Core Structure : Both compounds share the oxazolidin-2-one and 1,4-thiazepane moieties connected by a 2-oxoethyl group.
  • Substituent Variation: The phenyl group in the target compound is replaced by a 2-chlorophenyl group in CAS 1798515-67-8.
  • Molecular Weight : The chlorinated derivative has a higher molecular weight (354.9 g/mol vs. ~325 g/mol for the phenyl analog, assuming similar substituents).

Implications :

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one

Structural Comparison :

  • Core Heterocycles: This compound replaces the oxazolidinone and thiazepane with a thiazolidinone ring.
3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one

Structural Comparison :

  • Heterocyclic Diversity: This compound substitutes the thiazepane-phenyl system with a benzimidazole group, a motif known for anticancer and antiviral properties .
  • Linker : The ethyl spacer lacks the ketone oxygen present in the target compound, reducing polarity.

Functional Implications :

  • Benzimidazole’s planar structure may enhance DNA intercalation, whereas the thiazepane-phenyl system in the target compound could favor protein-binding pockets.

Biological Activity

3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one is a synthetic compound that belongs to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18N2O3S
  • Molecular Weight : 386.5 g/mol

Synthesis : The synthesis typically involves multi-step organic reactions including the formation of the thiazepane ring through cyclization reactions and subsequent modifications to introduce oxazolidinone functionalities. The synthesis pathway may include:

  • Formation of the thiazepane ring using a suitable precursor.
  • Introduction of the phenyl group via Friedel-Crafts alkylation.
  • Oxidation to form the dioxido functionality.
  • Final esterification to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as bacterial ribosomes and cancer cell signaling pathways.

Antimicrobial Activity

As an oxazolidinone derivative, this compound may inhibit protein synthesis by binding to the bacterial 50S ribosomal subunit. This mechanism is similar to that of linezolid, a well-known antibiotic in this class . Specifically, it disrupts the initiation complex formation in bacterial translation, leading to bacteriostatic effects.

Anticancer Activity

In cancer research, compounds with similar structures have shown promise in inducing apoptosis in various cancer cell lines. The presence of the thiazepane and oxazolidinone moieties may enhance interactions with specific receptors or enzymes involved in cell proliferation and survival pathways.

Biological Activity Data

Activity Type Target Effect Reference
AntimicrobialBacterial ribosomeInhibition of protein synthesis
AnticancerCancer cell lines (e.g., glioma)Induction of apoptosis

Case Studies

  • Antimicrobial Efficacy : A study evaluating similar oxazolidinone compounds demonstrated significant activity against Gram-positive bacteria, including strains resistant to other antibiotics. The findings suggest that modifications in the structure can enhance efficacy against resistant strains .
  • Anticancer Potential : Research on derivatives of this compound indicated promising results in inhibiting growth in glioma cell lines. The study highlighted how structural variations influenced cytotoxicity and apoptosis induction .

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